molecular formula C9H12N2O B1521442 cyclopentyl(1H-imidazol-2-yl)methanone CAS No. 952200-97-4

cyclopentyl(1H-imidazol-2-yl)methanone

Cat. No. B1521442
CAS RN: 952200-97-4
M. Wt: 164.2 g/mol
InChI Key: GAKYCHBMOLUYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(1H-imidazol-2-yl)methanone is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .


Molecular Structure Analysis

Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

The empirical formula of a similar compound, (2-Cyclopentyl-1H-imidazol-4-yl)methanol, is C9H14N2O and its molecular weight is 166.22 .

Scientific Research Applications

Synthesis of Derivatives and Catalysis

Researchers have developed methods for the synthesis of various derivatives using the Ugi reaction, highlighting the utility of cyclopentyl(1H-imidazol-2-yl)methanone and related compounds as building blocks in organic synthesis. For instance, fully protected natural and unnatural N-acetylcysteine, dipeptide Cys–Gly, glutathione, and homoglutathione derivatives have been synthesized, demonstrating the method's scope and limitations. This showcases the compound's role in facilitating the synthesis of complex molecules (Zhdanko, Gulevich, & Nenajdenko, 2009).

Antimicrobial and Antiproliferative Activity

Compounds related to this compound have been evaluated for their antimicrobial and antiproliferative activities. For instance, a series of new conjugates were synthesized and showed considerable cytotoxicity against various human cancer cell lines, suggesting the potential for development into anticancer agents (Mullagiri et al., 2018).

Materials Science and Photoluminescence

In materials science, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, related to this compound, has been reported. These compounds exhibit significant photoluminescence properties, with potential applications in the development of luminescent materials. The ability to tune quantum yields based on the chemical structure of substituents showcases the versatility of these compounds in materials science applications (Volpi et al., 2017).

Corrosion Inhibition

The application of imidazole-based molecules, including derivatives of this compound, has been explored in the context of corrosion inhibition for carbon steel in acidic media. Research demonstrates that these compounds can significantly enhance corrosion resistance, providing a promising avenue for the development of new corrosion inhibitors (Costa et al., 2021).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a variety of targets, including enzymes like sarcosine oxidase, nitric oxide synthase, and adenylate kinase . The specific role of these targets can vary widely, influencing processes from metabolic pathways to signal transduction .

Mode of Action

Imidazole compounds often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-stacking . These interactions can lead to changes in the conformation or activity of the target, thereby influencing its function .

Biochemical Pathways

For instance, they are involved in the biosynthesis of purines, an essential component of DNA . They also participate in the regulation of enzymatic activity and signal transduction .

Pharmacokinetics

Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives have been associated with a range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of 2-cyclopentanecarbonyl-1H-imidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility and ability to interact with its targets . Additionally, temperature and the presence of other molecules can also impact the compound’s stability and activity .

Safety and Hazards

Safety information for a similar compound, (1-Methyl-1H-imidazol-5-yl)methylamine, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Imidazole containing moiety occupied a unique position in heterocyclic chemistry . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring . This suggests that there is potential for the development of new drugs that overcome the problems of antimicrobial resistance .

properties

IUPAC Name

cyclopentyl(1H-imidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-8(7-3-1-2-4-7)9-10-5-6-11-9/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKYCHBMOLUYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285263
Record name Cyclopentyl-1H-imidazol-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952200-97-4
Record name Cyclopentyl-1H-imidazol-2-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952200-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl-1H-imidazol-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cyclopentyl(1H-imidazol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
cyclopentyl(1H-imidazol-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
cyclopentyl(1H-imidazol-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
cyclopentyl(1H-imidazol-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
cyclopentyl(1H-imidazol-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
cyclopentyl(1H-imidazol-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.